Dipropan-2-yl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dipropan-2-yl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a 3-chlorophenyl substituent at the 4-position and isopropyl (propan-2-yl) ester groups at the 3,5-positions. DHPs are a well-studied class of calcium channel blockers, often used in cardiovascular therapeutics. The compound’s structure includes a dihydropyridine ring, which is critical for its redox-active properties and conformational flexibility.
Properties
Molecular Formula |
C21H26ClNO4 |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
dipropan-2-yl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H26ClNO4/c1-11(2)26-20(24)17-13(5)23-14(6)18(21(25)27-12(3)4)19(17)15-8-7-9-16(22)10-15/h7-12,19,23H,1-6H3 |
InChI Key |
VCGRNSSRFYCRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dipropan-2-yl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in the treatment of cardiovascular diseases due to its structural similarity to known calcium channel blockers.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Dipropan-2-yl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to vasodilation and a reduction in blood pressure, making it potentially useful in the treatment of hypertension.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Ester Group Variations
- Diethyl 4-(3-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (4f): This analogue () replaces the isopropyl esters with ethyl groups. The melting point (137–140°C) and NMR data (δ 1.09 ppm for ethyl CH3) indicate reduced steric bulk compared to the target compound.
- Diallyl 4-(2,4-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate :
The diallyl ester () introduces unsaturated bonds, increasing reactivity and possibly altering metabolic pathways. The 2,4-dichlorophenyl substituent enhances electron withdrawal but may reduce selectivity due to steric clashes in binding pockets .
B. Aromatic Ring Modifications
- 4-(Benzoxadiazol-4-yl) Derivatives: Compounds like 3-methyl 5-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-DHP () replace the chlorophenyl group with a heterocyclic benzoxadiazole moiety.
- Diethyl 4-(Biphenyl-4-yl)-2,6-dimethyl-DHP :
The biphenyl group () increases aromatic surface area, enhancing π-π stacking interactions but raising logP significantly (calculated molecular weight 405.47 g/mol). This could prolong half-life but increase off-target effects .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
*Estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
